3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine
Overview
Description
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with piperidin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Pharmacology: The compound is studied for its potential as a pharmacological agent, including its effects on various biological targets.
Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is also explored for its potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(piperidin-4-ylmethoxy)pyridine
- 3-Chloro-6-(piperidin-4-ylmethoxy)pyrazine
- 3-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine
Uniqueness
3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a piperidin-4-ylmethoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-chloro-6-(piperidin-4-ylmethoxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTIUSKRHPMCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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